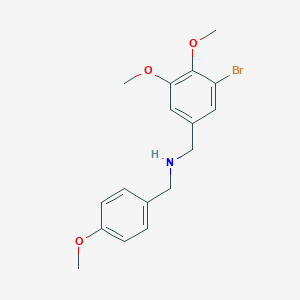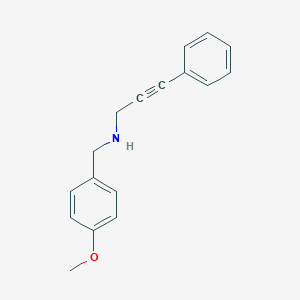![molecular formula C13H20ClNO2 B275866 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)
2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol is a chemical compound that has been extensively studied in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.
Wirkmechanismus
The mechanism of action of 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol involves the inhibition of the production of pro-inflammatory cytokines, which are responsible for the development of various inflammatory conditions. This compound also acts on the pain receptors, reducing the sensation of pain.
Biochemical and Physiological Effects:
2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol has been found to have various biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also reduces the activity of the cyclooxygenase-2 enzyme, which is responsible for the production of prostaglandins, leading to a reduction in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol in lab experiments include its anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory conditions. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are many future directions for the research on 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol. Some of the potential areas of research include the development of new drugs for the treatment of various inflammatory conditions, the investigation of the compound's potential use in cancer treatment, and the exploration of its potential use in the treatment of neurodegenerative diseases. Further research is needed to determine the safety and efficacy of this compound, as well as its potential for use in clinical settings.
Conclusion:
In conclusion, 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol is a promising compound for scientific research. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs for the treatment of various inflammatory conditions. Further research is needed to determine its safety and efficacy, as well as its potential for use in clinical settings.
Synthesemethoden
The synthesis of 2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol involves the reaction of 3-chloro-4-ethoxybenzaldehyde with 1-amino-2-butanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol has been extensively studied for its potential use in various scientific research applications. This compound has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory conditions.
Eigenschaften
Molekularformel |
C13H20ClNO2 |
|---|---|
Molekulargewicht |
257.75 g/mol |
IUPAC-Name |
2-[(3-chloro-4-ethoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H20ClNO2/c1-3-11(9-16)15-8-10-5-6-13(17-4-2)12(14)7-10/h5-7,11,15-16H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
AABJZMQAVOSKNE-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC(=C(C=C1)OCC)Cl |
Kanonische SMILES |
CCC(CO)NCC1=CC(=C(C=C1)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B275783.png)
![{[5-(2,5-Dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B275784.png)



![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![N-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275794.png)
![1-(1,3-benzodioxol-5-yl)-N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]methanamine](/img/structure/B275795.png)
![N-(2,6-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275796.png)
![N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)
![4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275800.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275802.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275803.png)
![N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275805.png)